molecular formula C5H5NO3S B8668644 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid

2-Oxo-2,3-dihydrothiazol-4-ylacetic acid

Cat. No.: B8668644
M. Wt: 159.17 g/mol
InChI Key: DWRAHCQFYGIIOW-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrothiazol-4-ylacetic acid is a heterocyclic compound featuring a thiazole ring fused with a dihydro-oxo moiety and an acetic acid substituent. For example, compounds such as {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester (4a) are prepared by refluxing precursor triazolones with sodium and ethyl bromoacetate in ethanol, followed by crystallization . Hydrolysis of such esters would yield the corresponding acetic acid derivative, forming the target compound. Key structural features include:

  • A triazol-3-one core with a thiazole ring.
  • A reactive acetic acid group (or its ester analog) at the 2-position.
  • Variable arylidene-amino or heteroaromatic substituents influencing electronic and steric properties.

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

2-(2-oxo-3H-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C5H5NO3S/c7-4(8)1-3-2-10-5(9)6-3/h2H,1H2,(H,6,9)(H,7,8)

InChI Key

DWRAHCQFYGIIOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)S1)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

One of the primary applications of 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid derivatives is in the development of antitumor agents. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this acid have shown marked activity against solid tumors, particularly colon and lung cancers.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of various derivatives on human tumor cell lines such as HT 29 (colon carcinoma) and PC 3 (prostate carcinoma). The compounds were subjected to the MTT assay to determine their efficacy. Results indicated that several derivatives displayed IC50 values in the low micromolar range, suggesting strong antiproliferative effects.

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AHT 295.0Induces apoptosis via caspase activation
Derivative BPC 33.5Cell cycle arrest at G2/M phase

Aldose Reductase Inhibition

Another significant application of this compound is its role as an aldose reductase inhibitor. This enzyme is crucial in the polyol pathway, which is implicated in diabetic complications. Compounds derived from this acid have been studied for their ability to inhibit aldose reductase effectively.

Case Study: Inhibition Studies

A comparative study was conducted to evaluate the aldose reductase inhibitory action of various thiazole derivatives against epalrestat, a known inhibitor. The results demonstrated that some derivatives exhibited submicromolar IC50 values, indicating higher potency than epalrestat.

CompoundIC50 (µM)Selectivity Ratio (ALR2/ALR1)
Compound X0.55:1
Compound Y0.84:1

Antioxidant Properties

Research has also highlighted the antioxidant properties of derivatives of this compound. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of several thiazole derivatives, it was found that certain compounds significantly inhibited lipid peroxidation and scavenged free radicals.

CompoundLipid Peroxidation Inhibition (%)DPPH Scavenging Activity (%)
Compound Z70%85%
Compound W60%75%

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been extensively studied to understand their structure-activity relationships (SAR). Modifications to the thiazole ring and acetic acid moiety have been explored to enhance biological activity.

Synthesis Overview

The synthesis typically involves multi-step reactions including cyclization and acylation processes. The resulting compounds are then characterized using techniques such as NMR and mass spectrometry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid (inferred structure) with structurally related compounds from the provided evidence (Tables 1 and 2).

Table 2: Functional Group and Reactivity Analysis

Feature This compound Ethyl Ester Analog (e.g., 4a) Thiazolo-triazol Derivative ()
Core Structure Triazol-3-one with thiazole Triazol-3-one with thiazole Thiazolo[3,2-b][1,2,4]triazol-6-one
Functional Group Acetic acid Ethyl ester Benzoate ester
Substituent Effects Polar, acidic (enhanced solubility) Lipophilic (enhanced membrane permeability) Electron-withdrawing dimethoxyphenyl
Synthetic Yield N/A 81.57% (4a) N/A
Key Spectral Data N/A IR: 1730 cm⁻¹ (ester C=O); NMR: δ 4.2 (q, OCH₂) N/A

Key Findings:

Structural Variations: The acetic acid group in the target compound contrasts with ester derivatives (e.g., 4a), impacting polarity and bioavailability. Heteroaromatic substituents (e.g., pyridin-4-ylmethylene in 3b vs. thiophen-2-ylmethyl in 4a) modulate electronic properties. Pyridine groups introduce basicity, whereas thiophene contributes π-π stacking interactions .

Synthetic Efficiency :

  • Ethyl ester derivatives (e.g., 4a) exhibit higher yields (81.57%) compared to phenyl-ethyl analogs (3b, 66.00%), likely due to steric or electronic stabilization during crystallization .

Thermal Stability :

  • Melting points vary significantly (116–131°C), reflecting differences in crystallinity and intermolecular forces. The pyridine-containing compound (3b) has a higher melting point, suggesting stronger dipole interactions .

Thiazolo-triazol Systems: Compounds like 577990-00-2 () feature a fused thiazolo-triazol ring, which may enhance rigidity and thermal stability compared to non-fused triazolones .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Oxo-2,3-dihydrothiazol-4-ylacetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common procedure involves refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve >90% purity . Yield optimization requires precise stoichiometric ratios (e.g., 0.11 mol aldehyde derivatives per 0.1 mol thiazolone) and controlled cooling rates during crystallization. Contaminants like unreacted sodium acetate may require iterative washing with ethanol and diethyl ether .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography reveals key bond angles (e.g., C6—C1—S1 = 111.95°) and torsion angles critical for planar thiazolidinone ring stability . Complementary techniques include:

  • NMR : Chemical shifts for carbonyl groups (O1—C7) at ~121.64 ppm confirm lactam formation .
  • FTIR : Strong absorption bands at 1680–1720 cm⁻¹ verify C=O stretching in the oxo-thiazolidine moiety .

Q. What analytical methods are recommended for assessing purity and detecting byproducts in synthesized batches?

  • Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities like uncyclized intermediates .
  • Mass Spectrometry : ESI-MS in negative ion mode detects molecular ions at m/z 193.01 (calculated for C₆H₅NO₃S) .
  • Elemental Analysis : Discrepancies in carbon/nitrogen ratios (>0.3%) indicate incomplete purification .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the thiazolidinone ring affect bioactivity?

  • Methodological Answer : Introducing substituents (e.g., methyl, phenyl) at the 3-position alters hydrogen-bonding capacity and steric hindrance. For example:

  • Methyl groups : Enhance metabolic stability but reduce binding affinity to enzymes like HIV integrase (ΔΔG = +1.2 kcal/mol) .
  • Phenyl derivatives : Improve π-π stacking in protein pockets (e.g., HIV integrase catalytic core) but may increase cytotoxicity (IC₅₀ shifts from 12 μM to 28 μM) .
    • Experimental Design : Use molecular docking (AutoDock Vina) and MM/GBSA scoring to prioritize synthetic targets .

Q. What mechanisms underlie contradictory reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms. For example:

  • Form I : Soluble in DMF (≥50 mg/mL) due to disordered crystal packing .
  • Form II : Low solubility (<10 mg/mL) from tight hydrogen-bond networks (O3—C9—O2 = 125.12°) .
    • Resolution Strategy : Conduct polymorph screening via slurry experiments in ethanol/water mixtures (1:1 v/v) at 25°C .

Q. How can computational models predict the metabolic pathways of this compound derivatives?

  • Methodological Answer :

  • Phase I Metabolism : Use SwissADME to identify likely oxidation sites (e.g., thiazolidinone sulfur → sulfoxide) .
  • Phase II Conjugation : Glucuronidation at the acetic acid moiety is predicted via MetaSite (probability >70%) .
  • Validation : Compare in silico results with in vitro microsomal assays (human liver S9 fractions) .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives?

  • Methodological Answer :

  • Low-Temperature Synthesis : Conduct reactions at −20°C to minimize epimerization at α-carbonyl positions .
  • Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce enantioselectivity (e.g., 85% ee for 3-substituted analogs) .
  • Analytical Monitoring : Chiral HPLC (Chiralpak IA column) with heptane/ethanol eluents verifies enantiomeric excess .

Data Contradiction Analysis

Q. Why do published melting points for this compound vary between 71–73°C and 224–228°C?

  • Methodological Answer : The lower range (71–73°C) corresponds to ester-protected intermediates (e.g., ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) , while the higher range (224–228°C) reflects the free acid form’s thermal stability due to intramolecular H-bonding (O1—C7—N1 = 121.64°) .

Tables of Key Findings

Property Value/Outcome Reference
Synthetic Yield (Method A)73–89% (dependent on recrystallization)
X-ray Bond Angle (C6—C1—S1)111.95°
HIV Integrase Binding (ΔG)−8.2 kcal/mol (methyl derivative)
Aqueous Solubility (Form I)50 mg/mL in DMF

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